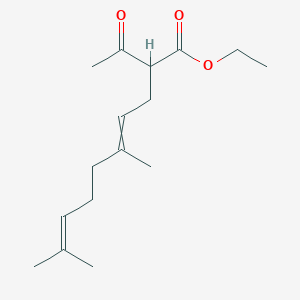
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylaziridine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines or thiols, leading to the formation of substituted amines or thioethers.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted amines or thioethers.
Oxidation: Oxaziridines.
Reduction: Amines.
科学的研究の応用
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,2-phenylenediamine: An intermediate used in the synthesis of pharmaceuticals.
N-(4-chlorophenyl)-β-alanine: A synthetic intermediate for azole heterocycles.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: A compound with potential biological activities.
The uniqueness of this compound lies in its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
73680-88-3 |
|---|---|
分子式 |
C10H11ClN2O |
分子量 |
210.66 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-7-6-13(7)10(14)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,14) |
InChIキー |
ZJGOYMMOGQYIFU-UHFFFAOYSA-N |
正規SMILES |
CC1CN1C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


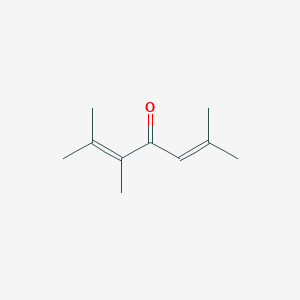
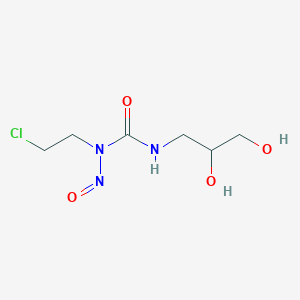
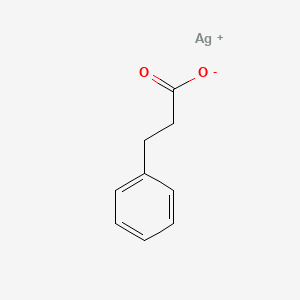
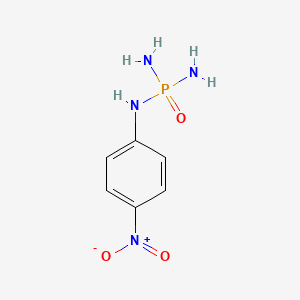
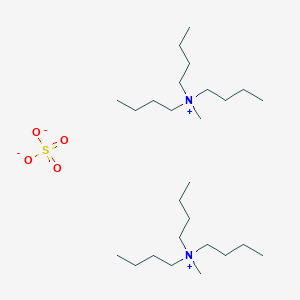
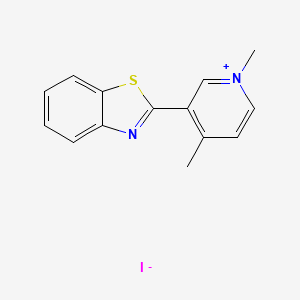
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)

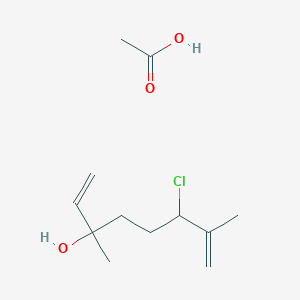
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)


